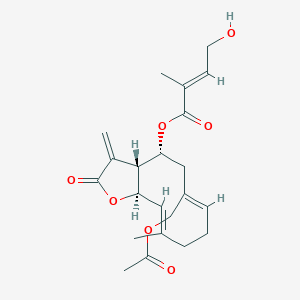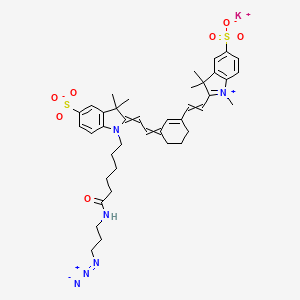
Sulfo-Cyanine7 azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine7 azide: is a water-soluble near-infrared dye azide used primarily in click chemistry. It is a cyanine dye, an analog of Cy7® with improved photophysical properties, making it ideal for near-infrared imaging studies in live organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically involves the use of azide-modified sugars to introduce azide groups onto the dye through metabolic glycoengineering . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: : Industrial production of Sulfo-Cyanine7 azide involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is crucial for its applications in scientific research .
Chemical Reactions Analysis
Types of Reactions: : Sulfo-Cyanine7 azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide ion (N3-) acts as a nucleophile in substitution reactions, replacing leaving groups such as halides or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents such as DMSO or acetonitrile.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines with the release of nitrogen gas (N2).
Scientific Research Applications
Sulfo-Cyanine7 azide has a wide range of applications in scientific research, including:
In Vitro and In Vivo Bioimaging: Due to its near-infrared fluorescence properties, it is used for imaging studies in live organisms
Bioassays and Immunohistochemistry: It is used in various bioassays and immunohistochemical techniques to label and visualize biomolecules.
Microarray Detection: Utilized in microarray detection methods for high-throughput analysis of biomolecules.
Photodynamic Therapy and Photocontrolled Drug Activation: Employed in photodynamic therapy and for the activation of drugs using light.
Mechanism of Action
Sulfo-Cyanine7 azide exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits near-infrared fluorescence, which can be detected and used for imaging purposes. The azide group allows it to participate in click chemistry reactions, enabling the efficient labeling of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cyanine7.5 azide: A highly hydrophilic water-soluble near-infrared dye with similar absorption and emission spectra but higher fluorescence quantum yield.
Cyanine3B azide: Another azide derivative of a fluorescent dye used in click chemistry.
Uniqueness: : Sulfo-Cyanine7 azide is unique due to its improved photophysical properties compared to its analogs, making it highly suitable for near-infrared imaging studies. Its water solubility and high extinction coefficient further enhance its applicability in various scientific research fields .
Properties
Molecular Formula |
C40H49KN6O7S2 |
|---|---|
Molecular Weight |
829.1 g/mol |
IUPAC Name |
potassium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H50N6O7S2.K/c1-39(2)32-26-30(54(48,49)50)16-18-34(32)45(5)36(39)20-14-28-11-9-12-29(25-28)15-21-37-40(3,4)33-27-31(55(51,52)53)17-19-35(33)46(37)24-8-6-7-13-38(47)42-22-10-23-43-44-41;/h14-21,25-27H,6-13,22-24H2,1-5H3,(H2-,42,47,48,49,50,51,52,53);/q;+1/p-1 |
InChI Key |
UFPWBSQENSNYIX-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


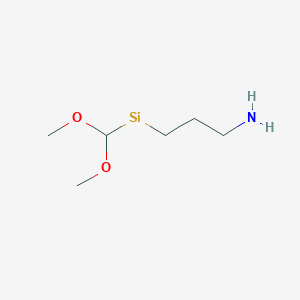

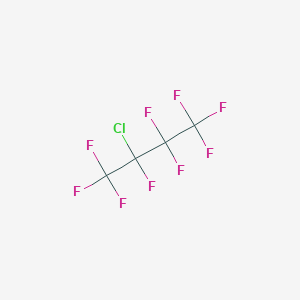
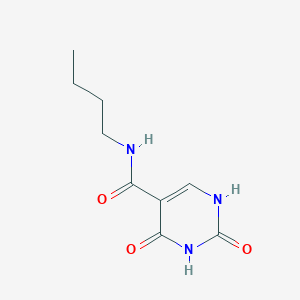
![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)

![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
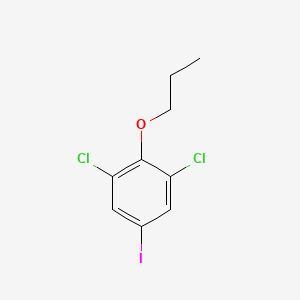
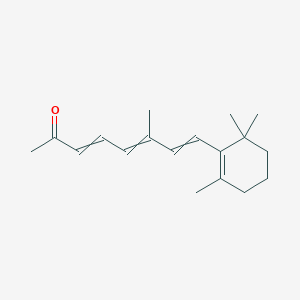

![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
